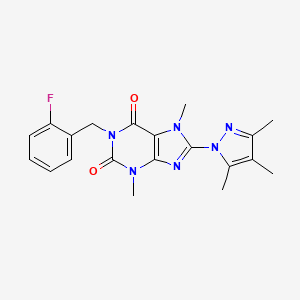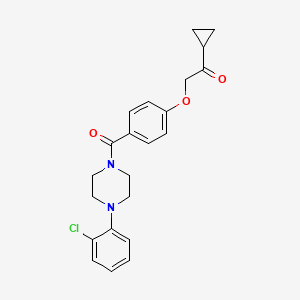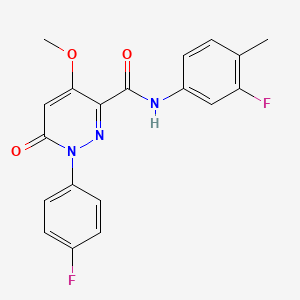![molecular formula C20H27FN2O2 B2667978 3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea CAS No. 1797877-25-8](/img/structure/B2667978.png)
3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea is a synthetic organic compound that features a unique structure combining an adamantane moiety with a urea linkage and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a reactive group, such as an amine or hydroxyl group.
Coupling with Fluorophenyl Derivative: The functionalized adamantane is then coupled with a fluorophenyl derivative, which has been pre-functionalized with a suitable leaving group.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The urea linkage can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups on the adamantane moiety.
Reduction: Formation of amines or alcohols from the urea linkage.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Possible applications in the development of advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the fluorophenyl group can influence binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylurea: Lacks the fluorophenyl group, resulting in different chemical properties.
3-(Adamantan-1-yl)-1-phenylurea: Similar structure but without the methoxy and fluorine substituents.
3-(Adamantan-1-yl)-1-[2-(4-fluorophenyl)-2-methoxyethyl]urea: Similar but with a different position of the fluorine atom on the phenyl ring.
Uniqueness
3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea is unique due to the combination of the adamantane moiety, the urea linkage, and the specific positioning of the fluorophenyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-25-18(16-3-2-4-17(21)8-16)12-22-19(24)23-20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,13-15,18H,5-7,9-12H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUQFOBLTLIQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2667904.png)
![[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2667907.png)
![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)
![2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide](/img/structure/B2667909.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)





